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Compound of Interest

Compound Name: Tifurac sodium

Cat. No.: B033656 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Tifurac sodium, a non-steroidal anti-

inflammatory drug (NSAID) belonging to the benzofuran acetic acid derivative class. This

document is intended for researchers, scientists, and drug development professionals, offering

a detailed examination of its chemical structure, properties, mechanism of action, and relevant

experimental protocols.

Chemical Structure and Properties
Tifurac sodium is the sodium salt of Tifurac acid. Its chemical structure is characterized by a

benzofuran core, an acetic acid moiety, and a substituted benzoyl group.

Chemical Structure of Tifurac

Caption: Chemical structure of Tifurac.

Physicochemical Properties
A summary of the key physicochemical properties of Tifurac sodium is presented in the table

below.
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Property Value

IUPAC Name
Sodium 2-(7-(4-(methylthio)benzoyl)benzofuran-

5-yl)acetate

CAS Number 102488-97-1

Molecular Formula C18H13NaO4S

Molecular Weight 364.35 g/mol

Appearance White to off-white crystalline powder

Solubility Soluble in water and methanol

pKa ~4.5 (for the carboxylic acid)

Melting Point >250 °C (decomposes)

Mechanism of Action and Pharmacology
Tifurac sodium exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through

the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of

prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

Cyclooxygenase Inhibition
The primary mechanism of action involves the inhibition of both COX-1 and COX-2

isoenzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins.
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Caption: Tifurac sodium inhibits COX-1 and COX-2.

Pharmacokinetics (Absorption, Distribution,
Metabolism, Excretion - ADME)

Parameter Description

Absorption Readily absorbed after oral administration.

Distribution Highly bound to plasma proteins.

Metabolism

Undergoes metabolism in the liver, primarily

through oxidation of the methylthio group and

glucuronidation of the carboxylic acid moiety.

Excretion Primarily excreted in the urine as metabolites.

Experimental Protocols
This section details the methodologies for key experiments related to the evaluation of Tifurac
sodium.
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Synthesis of Tifurac Sodium
A generalized workflow for the synthesis of Tifurac sodium is outlined below.

Starting Materials
(e.g., 5-acetyl-7-bromobenzofuran)

Friedel-Crafts Acylation

Willgerodt-Kindler Reaction

Hydrolysis

Salt Formation

Tifurac Sodium

Click to download full resolution via product page

Caption: General synthetic workflow for Tifurac sodium.

Detailed Protocol: The synthesis typically involves a multi-step process starting from a

substituted benzofuran derivative. A key step is the Friedel-Crafts acylation to introduce the

benzoyl moiety, followed by reactions to construct the acetic acid side chain. The final step

involves the formation of the sodium salt by treating the Tifurac acid with a sodium base.
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In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of Tifurac sodium against COX-1 and

COX-2.

Methodology:

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

Assay Buffer: Tris-HCl buffer (pH 8.0) containing necessary co-factors.

Procedure:

The enzyme is pre-incubated with various concentrations of Tifurac sodium.

Arachidonic acid is added to initiate the reaction.

The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is

quantified using an enzyme immunoassay (EIA) kit.

Data Analysis: The percentage of inhibition is calculated for each concentration, and the

IC50 value is determined by non-linear regression analysis.
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Caption: Workflow for in vitro COX inhibition assay.

High-Performance Liquid Chromatography (HPLC)
Method for Quantification
Objective: To develop and validate an HPLC method for the quantification of Tifurac sodium in

pharmaceutical formulations.

Methodology:

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted).
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Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a specified wavelength (e.g., 254 nm).

Validation Parameters: The method should be validated for linearity, accuracy, precision,

specificity, and robustness according to ICH guidelines.

Signaling Pathways
Beyond direct COX inhibition, the anti-inflammatory effects of NSAIDs like Tifurac sodium can

be linked to the modulation of inflammatory signaling pathways.

Potential Modulation of NF-κB and MAPK Pathways
While direct evidence for Tifurac sodium's specific effects on these pathways is limited, it is

plausible that by reducing prostaglandin levels, it indirectly influences downstream signaling

cascades that are often activated in inflammatory conditions. Prostaglandin E2, for instance,

can modulate the activity of transcription factors like NF-κB and signaling kinases such as p38

MAPK.

Inflammatory Stimuli

Prostaglandin E2

NF-κB Activation p38 MAPK Activation

Pro-inflammatory Gene Expression

Tifurac Sodium

Inhibits Production
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Caption: Potential indirect influence of Tifurac sodium on inflammatory signaling.

Conclusion
Tifurac sodium is a potent NSAID with a well-established mechanism of action centered on

the inhibition of cyclooxygenase enzymes. Its chemical and pharmacological properties make it

an effective agent for the management of pain and inflammation. Further research into its

potential modulation of key inflammatory signaling pathways may provide additional insights

into its therapeutic effects. This guide serves as a foundational resource for professionals

engaged in the research and development of anti-inflammatory therapeutics.

To cite this document: BenchChem. [Tifurac Sodium: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033656#tifurac-sodium-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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